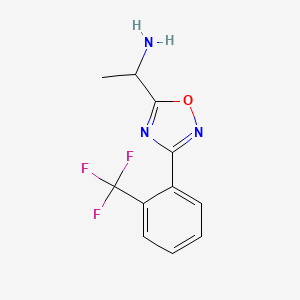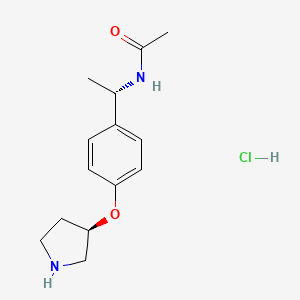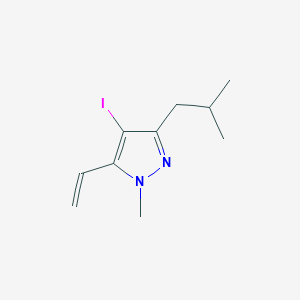
4-Iodo-3-isobutyl-1-methyl-5-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-isobutyl-1-methyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at position 4, an isobutyl group at position 3, a methyl group at position 1, and a vinyl group at position 5. The molecular formula of this compound is C10H15IN2, and it has a molecular weight of 290.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isobutyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the iodination of 1-methyl-3-isobutyl-5-vinyl-1H-pyrazole using iodine and ammonium hydroxide. This reaction typically yields 4-iodo derivatives with high regioselectivity .
Industrial Production Methods
the general principles of pyrazole synthesis, such as the use of transition-metal catalysts, photoredox reactions, and multicomponent processes, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-3-isobutyl-1-methyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at position 4 can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The vinyl group at position 5 can undergo oxidation or reduction under suitable conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Iodination: Iodine and ammonium hydroxide are commonly used for iodination reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination yields 4-iodo derivatives, while oxidation and reduction can modify the vinyl group to form various oxidized or reduced products .
Aplicaciones Científicas De Investigación
4-Iodo-3-isobutyl-1-methyl-5-vinyl-1H-pyrazole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-isobutyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the iodine atom and other functional groups can influence its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: Similar structure but lacks the isobutyl and vinyl groups.
3(5)-Substituted Pyrazoles: These compounds have various substituents at positions 3 and 5, offering different chemical and biological properties.
Uniqueness
4-Iodo-3-isobutyl-1-methyl-5-vinyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The combination of iodine, isobutyl, methyl, and vinyl groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H15IN2 |
|---|---|
Peso molecular |
290.14 g/mol |
Nombre IUPAC |
5-ethenyl-4-iodo-1-methyl-3-(2-methylpropyl)pyrazole |
InChI |
InChI=1S/C10H15IN2/c1-5-9-10(11)8(6-7(2)3)12-13(9)4/h5,7H,1,6H2,2-4H3 |
Clave InChI |
WGXPOESDRWPHBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NN(C(=C1I)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B11777688.png)
![3-(Pyridin-3-yl)-1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole](/img/structure/B11777691.png)
![1-(6-(Ethoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11777697.png)
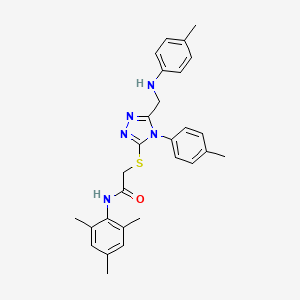
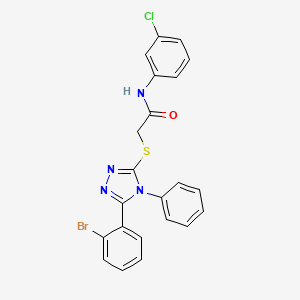
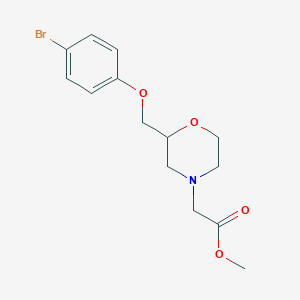
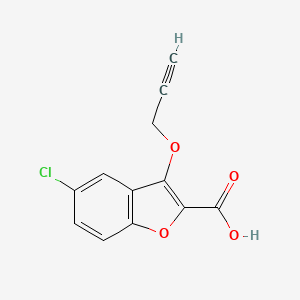
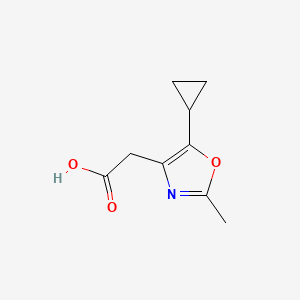

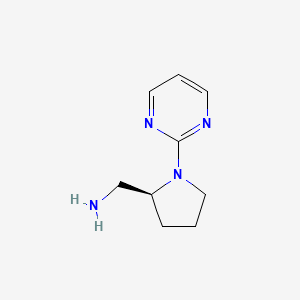
![(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B11777736.png)

